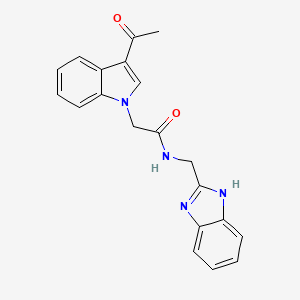
1-(9H-carbazol-9-yl)-3-cyclohexylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-carbazol-9-yl)-3-cyclohexylpropan-1-one is an organic compound featuring a carbazole moiety linked to a cyclohexyl group via a propanone chain. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-carbazol-9-yl)-3-cyclohexylpropan-1-one typically involves the following steps:
Formation of the Carbazole Intermediate: The carbazole nucleus can be synthesized through the cyclization of diphenylamine with an appropriate reagent such as sulfuric acid.
Alkylation: The carbazole intermediate is then alkylated using a suitable alkyl halide, such as 1-bromo-3-cyclohexylpropan-1-one, under basic conditions (e.g., potassium carbonate in dimethylformamide).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-(9H-carbazol-9-yl)-3-cyclohexylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Carbazole carboxylic acids or ketones.
Reduction: Carbazole alcohols.
Substitution: Halogenated carbazole derivatives.
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-cyclohexylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge-transport properties.
Mechanism of Action
The mechanism by which 1-(9H-carbazol-9-yl)-3-cyclohexylpropan-1-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The carbazole moiety can intercalate with DNA, disrupting replication and transcription processes, while the cyclohexyl group enhances membrane permeability, facilitating cellular uptake.
Comparison with Similar Compounds
1-(9H-carbazol-9-yl)-3-phenylpropan-1-one: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-(9H-carbazol-9-yl)-3-methylpropan-1-one: Contains a methyl group, leading to different steric and electronic properties.
Uniqueness: 1-(9H-carbazol-9-yl)-3-cyclohexylpropan-1-one is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic characteristics, enhancing its stability and reactivity compared to other carbazole derivatives.
Properties
Molecular Formula |
C21H23NO |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-carbazol-9-yl-3-cyclohexylpropan-1-one |
InChI |
InChI=1S/C21H23NO/c23-21(15-14-16-8-2-1-3-9-16)22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h4-7,10-13,16H,1-3,8-9,14-15H2 |
InChI Key |
XXICVWVLQKZHRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-diethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12157179.png)

![[3-(1,1-dioxidotetrahydrothiophen-3-yl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](4-methoxyphenyl)methanone](/img/structure/B12157192.png)
![13-(4-Chlorophenyl)-8-(4-ethylpiperazin-1-yl)-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B12157196.png)
![(5Z)-3-(3-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12157198.png)
![methyl 2-(4-(benzo[d][1,3]dioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12157199.png)
![5-[(2-Chlorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12157208.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157212.png)
![1-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B12157220.png)
![Ethyl 4-amino-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-phenylpyrimidine-5-carboxylate](/img/structure/B12157228.png)
![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide](/img/structure/B12157242.png)

![3-[(2,4-Dichlorophenyl)methylthio]-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-yl amine](/img/structure/B12157255.png)

